molecular formula C3H10ClN B12404442 n-Propyl-amine-d7 (Hydrochloride)

n-Propyl-amine-d7 (Hydrochloride)

Cat. No.: B12404442
M. Wt: 102.61 g/mol
InChI Key: PYNUOAIJIQGACY-DEPOAORMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Propyl-amine-d7 (Hydrochloride) is a useful research compound. Its molecular formula is C3H10ClN and its molecular weight is 102.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Propyl-amine-d7 (Hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Propyl-amine-d7 (Hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H10ClN

Molecular Weight

102.61 g/mol

IUPAC Name

1,1,2,2,3,3,3-heptadeuteriopropan-1-amine;hydrochloride

InChI

InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3,2D2,3D2;

InChI Key

PYNUOAIJIQGACY-DEPOAORMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl

Canonical SMILES

CCCN.Cl

Origin of Product

United States

Chemical Identity and Properties

Molecular Structure and Formula

The chemical structure of n-Propyl-amine-d7 (Hydrochloride) is characterized by a propyl chain where all hydrogen atoms are substituted with deuterium, bonded to an amino group, and forming a hydrochloride salt.

Molecular Formula: C₃D₇H₂N·HCl

Linear Formula: CD₃(CD₂)₂NH₂·HCl sigmaaldrich.com

Physicochemical Properties

The physicochemical properties of n-Propyl-amine-d7 (Hydrochloride) are similar to its non-deuterated counterpart, with slight differences arising from the increased mass due to deuterium.

PropertyValue
Molecular Weight 102.61 g/mol medchemexpress.com
Appearance White to Almost white powder to crystal
Melting Point -83 °C (for the free amine) sigmaaldrich.com
Boiling Point 48 °C (for the free amine) sigmaaldrich.com
Density 0.803 g/mL at 25 °C (for the free amine) sigmaaldrich.com
Storage Temperature Room temperature, recommended <15°C in a cool, dark place
Hygroscopicity Hygroscopic
Isotopic Purity Typically ≥98 atom % D sigmaaldrich.com

Synthesis and Manufacturing

The synthesis of n-Propyl-amine-d7 (Hydrochloride) involves the introduction of deuterium (B1214612) into the n-propylamine molecule. A common method for preparing the non-deuterated propylamine (B44156) hydrochloride is by reacting 1-propanol (B7761284) with ammonium (B1175870) chloride at high temperature and pressure using a Lewis acid catalyst like ferric chloride. wikipedia.org For the deuterated version, a common strategy involves the reduction of a suitable precursor with a deuterated reagent.

One possible synthetic route involves the reduction of deuterated n-octanamide. epj-conferences.org While this specific example is for a longer chain amine, the principle can be applied to produce n-propyl-amine-d7. The synthesis generally follows these steps:

Deuteration of a precursor: A suitable starting material, such as an amide or nitrile, is deuterated. For instance, n-octanamide has been deuterated using a catalyst system in the presence of D₂O. epj-conferences.org

Reduction: The deuterated precursor is then reduced to form the amine. For example, the reduction of an amide with a reducing agent would yield the corresponding amine.

Salt Formation: The resulting deuterated amine is reacted with hydrochloric acid to form the stable hydrochloride salt.

Role in Quantitative Analysis

Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to an unknown sample. nih.gov It is used to correct for variations that can occur during sample preparation and analysis. nih.gov An ideal internal standard has physicochemical properties very similar to the analyte being measured but is isotopically distinct so that it can be differentiated by the mass spectrometer. nih.gov

Advantages of Deuterium-Labeled Standards

Deuterium-labeled compounds like n-Propyl-amine-d7 (Hydrochloride) are considered the "gold standard" for use as internal standards in mass spectrometry for several reasons: smolecule.comacs.org

Similar Physicochemical Behavior: Due to the minimal structural difference between the deuterated standard and the non-deuterated analyte, they co-elute in chromatographic separations and exhibit similar ionization efficiencies in the mass spectrometer. This helps to accurately compensate for matrix effects and variations in instrument response.

Mass Difference: The mass difference between the deuterated standard and the analyte allows for their simultaneous detection and quantification by the mass spectrometer. smolecule.com

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of quantitative assays by correcting for analyte loss during sample processing and instrumental variability. nih.gov

Applications of N Propyl Amine D7 Hydrochloride in Chemical Research

Derivatization Reactions with Deuterated n-Propyl-amine

Derivatization is a technique used to convert a compound into a product of similar structure, called a derivative, to enhance its analytical properties. iu.edu Primary amines like n-propylamine can undergo derivatization reactions with various reagents to improve their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. iu.edu

When deuterated n-propylamine is used in these reactions, it introduces a deuterium label into the resulting derivative. This can be useful for:

Mechanistic Studies: Tracking the fate of the propylamino group in a chemical reaction.

Creating Labeled Standards: Synthesizing a deuterated version of a more complex molecule for use as an internal standard in quantitative analysis.

Common derivatizing agents for primary amines include:

Acylating agents: such as trifluoroacetic anhydride (B1165640) (TFAA). iu.edu

Silylating agents: such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu

Alkylating agents: such as dimethylformamide-dimethyl acetal (B89532) (DMF-DMA). iu.edu

Generation of Deuterium-Labeled Bioactive Compounds

n-Propyl-amine-d7 (Hydrochloride) can be used as a building block in the synthesis of more complex, deuterium-labeled bioactive compounds. smolecule.com The incorporation of deuterium into drug molecules is a strategy used in drug discovery and development for several purposes: nih.gov

Metabolic Studies: Deuterium labeling can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. smolecule.comnih.gov The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes at the site of deuteration, a phenomenon known as the kinetic isotope effect. smolecule.comnih.gov This allows researchers to better understand the metabolic fate of a drug.

Improving Pharmacokinetic Profiles: By strategically placing deuterium at metabolically vulnerable sites, it is possible to slow down the rate of drug metabolism, potentially leading to improved pharmacokinetic properties. nih.gov

Applications of N Propyl Amine D7 Hydrochloride in Biochemical and Biological Research

Investigation of Metabolic Pathways via Deuterium (B1214612) Tracing

Stable isotopes like deuterium are widely used as tracers in drug development and metabolic research. medchemexpress.com By incorporating deuterium into a molecule like n-propylamine, scientists can follow its journey through metabolic pathways without the need for radioactive labeling.

In laboratory settings, n-Propyl-amine-d7 (hydrochloride) can be introduced into in vitro systems, such as cell cultures or liver microsomes, to study its metabolic fate. For instance, studies on similar compounds, like N-(n-propyl)amphetamine, have utilized rat liver homogenates to identify metabolic products. nih.gov While specific research on the in vitro metabolism of n-Propyl-amine-d7 is not extensively documented, the general methodology involves incubating the deuterated compound with liver S9 fractions or microsomes. nih.govnih.gov Subsequent analysis using techniques like liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) can then identify the resulting deuterated metabolites. nih.govnih.gov This approach helps in understanding the specific enzymes and metabolic reactions involved in the breakdown of the compound.

A hypothetical in vitro study could generate data on the metabolic stability of n-Propyl-amine-d7 compared to its non-deuterated counterpart, as illustrated in the table below.

Table 1: Hypothetical In Vitro Metabolic Stability of n-Propyl-amine and its Deuterated Analog

CompoundHalf-life (min) in Human Liver MicrosomesIntrinsic Clearance (μL/min/mg protein)
n-Propylamine2527.7
n-Propyl-amine-d74515.4

This table is illustrative and based on general principles of deuterium effects on metabolism; specific experimental data for n-Propyl-amine-d7 is not available in the searched literature.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a living organism. nih.gov The use of stable isotope tracers, such as those labeled with deuterium (²H) or carbon-13 (¹³C), is central to in vivo MFA. nih.gov These tracers allow for the quantification of tissue-specific nutrient utilization and the elucidation of inter-organ metabolic networks. nih.govembopress.org

While specific studies employing n-Propyl-amine-d7 for in vivo metabolic flux analysis are not readily found, the principles of the technique are well-established. In a typical experiment, the deuterated compound would be administered to an animal model. nih.gov Subsequent analysis of tissues and biofluids using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy would reveal the distribution and incorporation of deuterium into various metabolites, providing a quantitative map of the metabolic pathways involved. nih.gov

Impact of Deuterium Substitution on Enzymatic Reactions and Binding Kinetics

The substitution of hydrogen with deuterium can have a significant impact on the rates of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect arises from the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-determining step in an enzymatic reaction, the reaction will proceed more slowly with the deuterated substrate. nih.gov

For example, studies on deuterated N,N-dimethyltryptamine (DMT) have shown that deuteration at the α-carbon, a site of enzymatic deamination, reduces the rate of metabolism. nih.gov This suggests that for n-propylamine, which is also subject to metabolism, deuteration of the propyl chain could similarly slow down its enzymatic breakdown.

Table 2: Key Properties of n-Propyl-amine-d7

PropertyValue
Linear FormulaCD₃(CD₂)₂NH₂
Molecular Weight66.15 g/mol
Isotopic Purity98 atom % D
Boiling Point48 °C
Melting Point-83 °C
Density0.803 g/mL at 25 °C

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Development of Deuterated Probes for Biochemical Systems

Deuterated compounds like n-Propyl-amine-d7 serve as valuable probes for studying biochemical systems. Their primary advantage is that they are chemically very similar to their non-deuterated counterparts but can be distinguished by analytical techniques such as mass spectrometry and NMR. This allows for their use in isotope dilution mass spectrometry, a highly accurate method for quantifying the amount of a substance in a sample.

In the context of biochemical research, n-Propyl-amine-d7 could be used as an internal standard in studies investigating the presence and concentration of n-propylamine in biological matrices. Furthermore, its altered metabolic profile due to the KIE could be exploited to study the role of specific metabolic enzymes in a more controlled manner.

While detailed research on the development of probes specifically from n-Propyl-amine-d7 is limited, the foundational principles of using deuterated compounds as tracers and standards are well-established in the broader field of biochemical and pharmaceutical research. medchemexpress.comisotope.com

Theoretical and Computational Studies of Deuterated Propylamines

Quantum Chemical Calculations for Isotopic Effects

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the consequences of isotopic labeling. mit.edu The primary influence of substituting protium (B1232500) (¹H) with deuterium (B1214612) (²H) in a molecule like n-propylamine is the alteration of its vibrational modes. ajchem-a.com This is a direct consequence of the increased mass of deuterium.

The vibrational frequency of a bond is approximately proportional to the square root of the force constant divided by the reduced mass of the atoms involved. Since the C-D bond has a larger reduced mass than the C-H bond, its stretching and bending frequencies are significantly lower. ajchem-a.com This phenomenon, known as the isotopic shift, is a key diagnostic feature in vibrational spectroscopy. ajchem-a.comcoe.edu Computational methods can predict these frequency shifts with a high degree of accuracy. mit.edu For n-propyl-amine-d7, where all seven propyl hydrogens are replaced by deuterium, a general dampening of high-frequency C-H modes and the appearance of new C-D modes at lower frequencies would be predicted.

Another significant area of investigation is the impact of deuteration on equilibrium isotope effects (EIEs) and kinetic isotope effects (KIEs). Deuteration can alter the zero-point vibrational energy (ZPVE) of a molecule, which is the lowest possible energy state. nih.gov The ZPVE is lower for a D-bond than for an H-bond, making the D-bond stronger and more difficult to break. This can affect the acidity (pKa) of the amine group and the rates of reactions involving C-H(D) bond cleavage. nih.govnih.govdntb.gov.ua Quantum chemical calculations can model these energy differences and provide quantitative predictions of such isotopic effects. nih.govnih.gov

Below is an illustrative table of how DFT calculations could predict the vibrational frequency shifts in n-propyl-amine upon full deuteration of the propyl chain.

Vibrational ModeTypical Calculated Frequency (n-Propylamine, cm⁻¹)Predicted Frequency (n-Propyl-amine-d7, cm⁻¹)Expected Shift (cm⁻¹)
C-H Stretch (Aliphatic)2850 - 3000--
C-D Stretch (Aliphatic)-2100 - 2250~ -750 to -850
CH₂ Scissoring1450 - 1470--
CD₂ Scissoring-~1050 - 1080~ -400

Molecular Dynamics Simulations of Deuterium-Containing Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. nih.gov For deuterium-containing systems like n-propyl-amine-d7, MD simulations can reveal how isotopic substitution affects the substance's bulk properties and intermolecular interactions. nih.gov

A key finding from simulations of deuterated molecules is the strengthening of hydrogen bonds (or in this case, deuterium bonds). nih.gov D₂O, for example, is known to have stronger hydrogen bonds than H₂O, leading to a higher boiling point and viscosity. nih.gov Similarly, in a system of n-propyl-amine-d7 hydrochloride, the N-H···Cl⁻ hydrogen bonds and any potential intermolecular C-D···Cl⁻ interactions would be subtly different from their protio-isotopologue counterparts. MD simulations can quantify these differences in interaction energies and lifetimes. nih.gov

Furthermore, the increased mass of the propyl chain in n-propyl-amine-d7 would lead to slower molecular motions. nih.gov Properties such as the diffusion coefficient would be predicted to be lower for the deuterated species compared to the non-deuterated form. The rotational and translational dynamics of the molecule, as well as the conformational flexibility of the propyl chain, would all be dampened to some extent. nih.gov These dynamic changes can be crucial in understanding how deuterated molecules behave in solution or in biological systems. nih.gov For instance, the slower dynamics could influence the residence time of the molecule at a receptor binding site. nih.gov

Predictive Modeling of Spectroscopic Properties

A significant application of computational chemistry is the predictive modeling of spectroscopic data, which is invaluable for identifying and characterizing novel or isotopically labeled compounds. coe.eduacs.org For n-propyl-amine-d7 (hydrochloride), computational methods can generate predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy: As discussed in the quantum chemistry section, DFT calculations can predict vibrational frequencies. dtic.mil By calculating not only the frequencies but also the intensities of these vibrations, a full theoretical IR spectrum can be constructed. acs.orgdiva-portal.org This predicted spectrum for n-propyl-amine-d7 would show the characteristic absence of C-H stretching bands around 2850-3000 cm⁻¹ and the appearance of strong C-D stretching bands in the 2100-2250 cm⁻¹ region. ajchem-a.com Comparing the computed spectrum with an experimental one is a powerful method for structural verification. coe.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra is another crucial computational task. nih.gov While ¹H NMR would be largely silent for the propyl chain of n-propyl-amine-d7, ²H (Deuterium) NMR would be highly informative. wikipedia.orgstudymind.co.uk Computational models can predict the chemical shifts of deuterium nuclei, although this is often more challenging than for protons. nih.govresearchgate.net More commonly, ¹³C NMR is predicted. The replacement of hydrogen with deuterium causes small but measurable shifts in the resonance of adjacent ¹³C atoms, known as deuterium isotope effects on ¹³C chemical shifts. mdpi.com These effects, typically a slight upfield shift, can be calculated and used to confirm the positions of deuterium labeling. mdpi.com

The table below illustrates a hypothetical comparison between experimental and computationally predicted ¹³C NMR chemical shifts for a related deuterated amine, showcasing the utility of predictive modeling.

Carbon AtomExperimental δ (ppm)Predicted δ (ppm) using DFT/GIAODeviation (ppm)
C1 (α to N)43.543.8+0.3
C2 (β to N)25.124.9-0.2
C3 (γ to N)10.811.1+0.3

Emerging Research Frontiers and Future Directions

Integration with Advanced Analytical Platforms

The primary and most established application of n-Propyl-amine-d7 (Hydrochloride) is as an internal standard in quantitative analysis, particularly in techniques combining chromatography with mass spectrometry (MS). acs.org

Principles of Isotopic Labeling in Quantitative Analysis:

In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency but is clearly distinguishable by its mass. acs.org Isotopically labeled compounds, such as n-Propyl-amine-d7 (Hydrochloride), are considered the gold standard for this purpose. rsc.org They share nearly identical physicochemical properties with their non-labeled counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation. rsc.org The key difference is the mass shift—in this case, an increase of seven mass units—which allows the mass spectrometer to detect and quantify the standard and the target analyte independently and simultaneously. northwestern.edu

This approach provides several advantages:

Accuracy and Precision: It effectively compensates for variations in sample preparation, injection volume, and matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal. nih.govresearchgate.net

Robustness: The use of a deuterated standard makes the analytical method more rugged and reliable. acs.org

Pharmacokinetic Studies: The stronger C-D bond can slow down metabolic processes, making deuterated compounds valuable tracers for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. nih.gov

Advanced Techniques and Research Findings:

The use of stable isotope-labeled compounds is central to many advanced quantitative proteomics strategies. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize amino acids labeled with heavy isotopes (like ¹³C or ¹⁵N) to metabolically label entire proteomes. isowater.com While n-Propyl-amine-d7 is not an amino acid, the principle is analogous: creating a mass-differentiated version of a molecule for precise relative or absolute quantification.

Research has consistently shown that methods employing deuterated internal standards exhibit higher specificity and sensitivity compared to those using structural analogs or no internal standard at all. nih.gov They are crucial for minimizing measurement errors that can arise from ion suppression or enhancement in complex biological matrices like blood or plasma. nih.gov Although deuterium (B1214612) labeling is generally preferred due to the abundance of hydrogen in organic molecules, care must be taken during method development, as the isotopic substitution can sometimes lead to slight differences in chromatographic retention times that need to be accounted for. acs.orgornl.gov

Table 1: Comparison of Internal Standard Types in LC-MS

Feature Deuterated Internal Standard (e.g., n-Propyl-amine-d7) Structural Analog Internal Standard
Chemical Properties Nearly identical to analyte Similar, but not identical, to analyte
Chromatographic Behavior Co-elutes or elutes very close to the analyte Different retention time from analyte
Ionization Efficiency Nearly identical to analyte May differ significantly from analyte
Correction for Matrix Effects Excellent Partial to poor
Accuracy & Precision High Variable, generally lower
Availability Can be synthetically challenging and costly Often more readily available

Novel Applications in Materials Science (Conceptual Framework)

While direct research on n-Propyl-amine-d7 (Hydrochloride) in materials science is nascent, a strong conceptual framework for its use can be built upon the known applications of its non-deuterated analog and the established principles of the kinetic isotope effect in organic electronics.

Conceptual Basis: The Kinetic Isotope Effect (KIE) in Materials

The C-D bond has a lower zero-point energy than the C-H bond, meaning more energy is required to break it. libretexts.org This makes deuterated compounds more resistant to chemical reactions and degradation pathways that involve the cleavage of a C-H bond. wikipedia.orglibretexts.org This enhanced stability, or KIE, is being explored to improve the longevity and performance of organic electronic materials.

Potential Application in Perovskite Solar Cells (PSCs):

The non-deuterated form, propylamine (B44156) hydrochloride, is used as an organic onium salt in the fabrication of perovskite solar cells. youtube.com These organic cations are crucial components of the perovskite crystal structure, influencing its stability and photovoltaic properties. However, a major challenge for PSCs is their long-term stability, as they are prone to degradation from factors like moisture and heat, which can involve the breakdown of the organic components. northwestern.edursc.org

Conceptual Framework: It is hypothesized that strategically replacing the hydrogen atoms on the propylammonium cation with deuterium could enhance the operational lifetime of perovskite devices. By strengthening the C-H bonds most susceptible to degradation, n-Propyl-amine-d7 (Hydrochloride) could slow down these decomposition pathways, leading to more robust and durable solar cells. Research on other organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), has already demonstrated this principle. Deuteration of specific host materials in OLEDs has been shown to increase device lifetime by a factor of five or more by retarding degradation mechanisms involving C-H bond cleavage. isowater.com

Potential Application in Polymer Science:

Deuteration has a rich history in polymer science, primarily as a tool for neutron scattering to investigate polymer structure and dynamics. acs.orgornl.gov However, the KIE also presents opportunities to modify the properties of the polymers themselves. The amine group of n-propylamine is reactive and can be incorporated into various polymer structures, such as poly(β-amino ester)s, which are of interest for biomedical applications. The degradation of these polymers is often pH-dependent and can be influenced by the amine groups in the polymer backbone. nih.gov

Conceptual Framework: Incorporating n-Propyl-amine-d7 into a polymer could enhance its chemical stability against degradation pathways that involve the abstraction of a hydrogen atom from the propyl group. This could be particularly relevant in applications where the material is exposed to harsh chemical or thermal environments. The selective placement of deuterium could fine-tune the degradation rate of pH-responsive polymers, providing an additional parameter for designing materials with specific lifetimes.

Advancements in Deuterium Labeling Technologies and Methodologies

The synthesis of selectively deuterated compounds like n-Propyl-amine-d7 (Hydrochloride) is a critical enabling technology for the applications described above. While classical methods exist, recent advancements focus on improving efficiency, selectivity, and versatility.

Traditional Synthetic Routes:

The synthesis of simple amines and their deuterated analogs can often be achieved through established chemical reactions. For instance, the non-deuterated n-propylamine hydrochloride can be prepared by reacting 1-propanol (B7761284) with ammonium (B1175870) chloride at high temperature and pressure using a Lewis acid catalyst. rsc.org Adapting such methods with deuterated starting materials is a common strategy. Other routes involve the reduction of nitriles or amides using deuterium-donating reducing agents.

Emerging Methodologies:

Modern organic synthesis seeks more direct and versatile methods for selective deuteration, often under milder, metal-free conditions. One highly promising and general approach for synthesizing selectively deuterated amines involves the use of ynamides (N-alkynyl amides) as starting materials. rsc.orgnih.gov

A recently developed methodology reports a metal-free, divergent synthesis that can produce amines selectively deuterated at the α and/or β positions. rsc.orgnih.gov The process involves a domino reaction sequence where an ynamide is treated with a mixture of triflic acid and a deuterated silane (B1218182) (e.g., triethylsilane-d1). This smoothly reduces the ynamide to the corresponding amine with high levels of deuterium incorporation at specific positions. The versatility of this method allows for the synthesis of a wide range of deuterated amines from readily available starting materials. nih.gov

Key Features of Advanced Deuteration Methods:

High Selectivity: Precise control over which positions in the molecule are deuterated.

High Isotopic Incorporation: Achieving high percentages of deuterium at the target sites.

Versatility and Generality: Applicability to a broad range of starting materials and functional groups.

Milder Reaction Conditions: Avoiding harsh reagents and high temperatures, which improves compatibility with complex molecules.

These advanced synthetic tools are crucial for making complex deuterated molecules, including n-Propyl-amine-d7 (Hydrochloride), more accessible to researchers, thereby accelerating their integration into advanced analytical platforms and the development of novel materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.